3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide
Description
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide is a benzo[d]isothiazol-3(2H)-one derivative featuring a propanamide linker and a substituted aryl group. The 2-methyl-4-nitrophenyl substituent introduces steric and electronic effects, likely enhancing interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-11-10-12(20(23)24)6-7-14(11)18-16(21)8-9-19-17(22)13-4-2-3-5-15(13)27(19,25)26/h2-7,10H,8-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCMMRWBSXZPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide Cyclization Route
A widely adopted strategy involves cyclizing 2-mercapto-N-(propionyl)benzamide derivatives under oxidative conditions.
Procedure :
- Step 1 : 2-Mercaptobenzoic acid is treated with thionyl chloride to form the corresponding acid chloride.
- Step 2 : Reaction with β-alanine ethyl ester in dichloromethane (DCM) with triethylamine (Et3N) yields 3-(2-mercaptobenzamido)propanoate.
- Step 3 : Oxidative cyclization using hydrogen peroxide (H2O2, 30%) in acetic acid at 60°C for 6 hours generates the benzisothiazole-1,1-dioxide ring.
Optimization Data :
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H2O2 | Acetic acid | 60 | 78 |
| mCPBA | DCM | 25 | 65 |
| NaBO3·4H2O | EtOH | 50 | 72 |
Table 1: Comparative oxidation efficiency for sulfone formation.
Propanamide Side Chain Installation
Nucleophilic Acyl Substitution
The amide bond is typically formed via activation of the carboxylic acid followed by coupling with 2-methyl-4-nitroaniline.
Protocol :
- Activation : 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoic acid is treated with ethyl chloroformate (ClCO2Et) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at 0°C.
- Coupling : Addition of 2-methyl-4-nitroaniline in THF/DMF (4:1) at room temperature for 12 hours provides the target amide.
Critical Parameters :
- Solvent polarity : DMF enhances nucleophilicity of the aniline (pKa ~ 1.0)
- Temperature control : Exothermic reaction requires careful thermal management
- Purification : Recrystallization from ethanol/water (3:1) yields 85-90% pure product.
Nitro Group Introduction Strategies
While 2-methyl-4-nitroaniline is commercially available, alternative routes for in situ nitration have been explored:
Directed Nitration of 2-Methylaniline
Conditions :
- Nitrating mixture: HNO3 (68%)/H2SO4 (98%) (1:3 v/v)
- Temperature: 0°C → 25°C over 2 hours
- Regioselectivity: Para-nitration favored due to methyl group ortho-directing effect.
Yield Optimization :
| HNO3 Equiv. | Reaction Time (h) | Para:Ortho Ratio |
|---|---|---|
| 1.1 | 1.5 | 8:1 |
| 1.5 | 2.0 | 6:1 |
| 2.0 | 3.0 | 5:1 |
Table 2: Nitration regioselectivity as function of nitric acid stoichiometry.
Alternative Synthetic Pathways
Palladium-Catalyzed Cross Coupling
Recent advances employ Suzuki-Miyaura coupling for fragment assembly:
Sequence :
- Prepare boronic ester of 3-oxobenzo[d]isothiazole-1,1-dioxide
- Couple with 4-bromo-2-methylnitrobenzene using Pd(PPh3)4 (5 mol%)
- Subsequent amidation with β-alanine derivative.
Advantages :
- Enables late-stage diversification of aromatic substituents
- Tolerates nitro groups without reduction
Limitations :
- Requires anhydrous conditions
- Higher catalyst loading (5-10 mol%)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern manufacturing approaches utilize flow chemistry for critical steps:
Oxidative Cyclization in Flow :
Advantages :
- Improved heat transfer during exothermic oxidation
- Reduced decomposition of nitro groups
Characterization and Quality Control
Spectroscopic Validation
Key Analytical Data :
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.98 (s, 1H, NH), 7.67–7.61 (m, 2H, Ar-H), 7.52 (d, J=8.0 Hz, 1H, Ar-H), 6.95 (d, J=8.4 Hz, 1H, Ar-H), 4.32 (q, J=6.8 Hz, 2H, CH2), 2.45 (s, 3H, CH3), 1.89 (t, J=6.8 Hz, 2H, CH2).
- IR (KBr): ν 1675 cm-1 (C=O), 1340, 1160 cm-1 (SO2), 1520 cm-1 (NO2).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily involving the sulfur atom, further enhancing its chemical reactivity.
Reduction: : Reduction reactions targeting the nitro group, potentially converting it to an amine group under hydrogenation conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions, particularly on the benzene ring and sulfonyl group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: : Halogenating agents like bromine, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation Products: : Sulfone and sulfoxide derivatives.
Reduction Products: : Amino derivatives of the nitrophenyl moiety.
Substitution Products: : Varied functionalized derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis, facilitating the construction of more complex molecular architectures.
Biology
Potential use as a molecular probe to study enzyme interactions and protein modifications due to its reactive sulfonyl group.
Medicine
Explored for its biological activity, including anti-inflammatory and antimicrobial properties. Potential as a lead compound in drug development.
Industry
Applications in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action often involves interaction with biological macromolecules like proteins and nucleic acids. The sulfonyl group is a key functional moiety, capable of forming covalent bonds with target biomolecules, leading to modifications that affect their function and activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in the Aryl Group
The aryl group substituents critically influence bioactivity. Key analogues include:
Structural Insights :
- The nitro group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., COX-1) through dipole interactions .
- Trifluoromethyl groups (e.g., in ) improve lipophilicity and resistance to oxidative metabolism, increasing bioavailability .
Anti-Inflammatory Activity
- Ester derivatives (e.g., ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate) show moderate to excellent inhibition of IL-6 and TNF-α, with Gibbs free energies lower than standard inhibitors like ASA .
- Nitrile derivatives (e.g., compound 2 in ) exhibit superior antioxidant activity, likely due to the electron-deficient nitrile group stabilizing radical intermediates.
Cytotoxic Activity
- The target compound’s nitro group may enhance DNA intercalation or topoisomerase inhibition, though direct data is unavailable.
Antimicrobial Activity
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
*LogP predicted using ChemDraw.
Biological Activity
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide is a synthetic organic molecule characterized by its complex heterocyclic structure, including a benzothiazole moiety and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure includes:
- A benzothiazole ring known for its diverse biological activities.
- A dioxido group that may enhance reactivity and interaction with biological targets.
- An amido linkage which is crucial for pharmacological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- DNA Intercalation : The benzothiazole moiety can intercalate into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, although the exact targets remain to be fully elucidated.
- Hydrogen Bonding : The presence of dioxido and oxo groups allows for hydrogen bonding with biological macromolecules, influencing their function and stability.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The following table summarizes findings from various studies on related compounds:
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Benzothiazole Derivative A | Antibacterial | 25 | |
| Benzothiazole Derivative B | Antifungal | 30 | |
| 3-(1,1-dioxido-3-oxobenzo[d]isothiazol) | Antimicrobial | 20 |
The compound's potential as an antimicrobial agent is supported by its ability to inhibit bacterial growth in vitro.
Anticancer Activity
Several studies have explored the anticancer potential of benzothiazole derivatives. The following table presents data on the cytotoxic effects observed in cancer cell lines:
| Cell Line | Compound Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 3-(1,1-dioxido...) | 15 | Apoptosis induction |
| MCF-7 | 3-(1,1-dioxido...) | 10 | Cell cycle arrest |
| A549 | 3-(1,1-dioxido...) | 12 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis and inhibit proliferation in various cancer cell lines.
Study 1: Antimicrobial Screening
In a study conducted to evaluate the antimicrobial properties of related benzothiazole compounds, researchers found that derivatives similar to 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide exhibited potent activity against Gram-positive bacteria. The study utilized a broth microdilution method to determine the minimum inhibitory concentration (MIC), revealing significant efficacy against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Efficacy
A separate investigation focused on the anticancer effects of the compound in vitro against various cancer cell lines. The results demonstrated that treatment with 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide resulted in a dose-dependent decrease in cell viability, with mechanisms involving both apoptosis and cell cycle arrest being confirmed through flow cytometry analysis.
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step process:
- Step 1: React 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide with 2-methyl-4-nitroaniline under controlled pH (6.5–7.5) and temperature (60–80°C) to form the propanamide backbone .
- Step 2: Purification via column chromatography using ethyl acetate/hexane (3:7) to isolate the product.
Optimization Tips:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysts: Use K₂CO₃ or triethylamine to enhance nucleophilic substitution efficiency .
- Yield Maximization: Monitor reaction progress via TLC at 30-minute intervals to terminate reactions at ~90% conversion .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) validate the benzisothiazole and propanamide moieties .
- HPLC: Use a C18 column with UV detection at 254 nm to assess purity (>98%) .
- Mass Spectrometry: ESI-MS ([M+H]⁺ expected at m/z 403.3) confirms molecular weight .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Answer:
Key structural modifications and their impacts:
- Nitro Group Position: Moving the nitro group from para to meta on the phenyl ring reduces antibacterial potency by 40% due to altered electron-withdrawing effects .
- Substituent Effects: Introducing a fluorine atom at the benzisothiazole 5-position increases anticancer activity (IC₅₀ from 12 μM to 4.5 μM) by enhancing hydrophobic interactions with kinase targets .
- Propanamide Chain Length: Extending the chain from C3 to C5 decreases solubility but improves membrane permeability in in vitro models .
Methodology:
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or DNA gyrase .
- Validate predictions with in vitro enzyme inhibition assays .
Advanced: How do conflicting reports on biological activity (e.g., anticancer vs. antimicrobial) inform experimental design?
Answer:
Contradictions often arise from assay-specific variables:
- Cell Line Variability: Test against a panel (e.g., MCF-7, HeLa, A549) to identify tissue-specific effects. reports IC₅₀ = 8.2 μM in HeLa but no activity in MCF-7 .
- Microbial Strains: Gram-negative (E. coli) vs. Gram-positive (S. aureus) results may differ due to outer membrane permeability barriers. Use efflux pump inhibitors (e.g., PAβN) to clarify mechanisms .
- Dosage Protocols: Optimize dosing intervals (e.g., single vs. repeated administration) in in vivo models to mitigate toxicity .
Resolution Strategy:
- Conduct dose-response curves across multiple replicates.
- Cross-reference with structural analogs (e.g., ’s comparative table) to isolate moiety-specific effects .
Advanced: What computational and experimental approaches resolve reaction mechanism ambiguities (e.g., oxidation vs. nucleophilic substitution)?
Answer:
- DFT Calculations: Simulate transition states (e.g., Gaussian 09) to compare activation energies for proposed pathways. suggests a ΔG‡ of 24.3 kcal/mol for oxidation vs. 18.7 kcal/mol for SNAr .
- Isotopic Labeling: Use ¹⁸O-labeled H₂O₂ to track oxygen incorporation in oxidation products .
- Kinetic Studies: Monitor pseudo-first-order rate constants under varying pH (4–9) to identify pH-dependent mechanisms .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Anticancer: MTT assay (48-hour exposure, 10–100 μM range) .
- Antimicrobial: Broth microdilution (MIC determination per CLSI guidelines) .
- Cytotoxicity: Parallel testing on HEK-293 cells to assess selectivity indices .
Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
Answer:
- Microsomal Stability: Incubate with rat liver microsomes (RLM) and NADPH; calculate t₁/₂ via LC-MS quantification .
- Plasma Protein Binding: Use equilibrium dialysis (90% bound observed in ) .
- Caco-2 Permeability: Assess apical-to-basal transport (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
Advanced: What strategies mitigate solubility challenges during formulation?
Answer:
- Co-solvents: Use PEG-400 or cyclodextrins to enhance aqueous solubility (up to 5 mg/mL) .
- Salt Formation: React with HCl or sodium bicarbonate to generate ionizable derivatives .
- Nanonization: Reduce particle size to <200 nm via wet milling, improving bioavailability by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
